2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride
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Overview
Description
“2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride” is a compound that has been studied for its potential biological activities . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The compound was synthesized and characterized by physicochemical and spectral means . The synthesis involved the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties .Molecular Structure Analysis
Imidazole, the core structure of the compound, is a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The compound was evaluated for its in vitro antimicrobial activity against various microorganisms and showed significant antimicrobial activity . It was also evaluated for its in vitro cytotoxicity against the human colorectal (HCT116) cell line .Physical And Chemical Properties Analysis
Imidazole, the core structure of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis of Heterocycles
- Thioureido-acetamides, closely related to the chemical , serve as precursors for various heterocyclic syntheses. These compounds are used in one-pot cascade reactions to create heterocycles like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, which are significant due to their atom economy and potential applications in pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).
Anticancer Agents
- Benzimidazole-thiazole derivatives, structurally similar to "2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride," have been synthesized and evaluated as anticancer agents. These compounds exhibit promising activity against cancerous cell lines, demonstrating the potential for therapeutic applications (Nofal et al., 2014).
Antimicrobial Activity
- Some benzimidazole derivatives, including those similar to the compound , have been synthesized and studied for their antibacterial activity. These studies reveal significant activity against various bacteria, suggesting potential for developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antioxidants for Oil
- Benzimidazole derivatives have been prepared and evaluated as antioxidants for base oil, indicating their potential in enhancing the oxidative stability of industrial oils and contributing to the development of better lubricants (Basta et al., 2017).
Corrosion Inhibition
- Heterocyclic benzimidazole derivatives have been synthesized and characterized for their corrosion inhibition properties. These compounds show high efficacy in protecting carbon steel against corrosion in acidic environments, highlighting their potential application in material science and engineering (Rouifi et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . This compound has been identified as a potent inhibitor of ACAT-1, exhibiting 229-fold selectivity for human ACAT-1 over human ACAT-2 .
Mode of Action
The compound interacts with its target, ACAT-1, by inhibiting its activity. This inhibition leads to a decrease in the formation of cholesteryl esters, which are critical components of lipid metabolism .
Biochemical Pathways
The inhibition of ACAT-1 affects the biochemical pathway of cholesterol metabolism. Specifically, it disrupts the conversion of free cholesterol and fatty acids into cholesteryl esters. This disruption can lead to a decrease in the formation of atherosclerotic plaques, which are associated with cardiovascular diseases .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its high aqueous solubility . This property contributes to its oral absorption, leading to a significant improvement in bioavailability . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of cholesterol metabolism. By inhibiting ACAT-1, the compound prevents the formation of cholesteryl esters, thereby potentially reducing the risk of atherosclerosis and associated cardiovascular diseases .
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS.ClH/c10-8(13)5-14-9-11-6-3-1-2-4-7(6)12-9;/h1-4H,5H2,(H2,10,13)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKQPKCNIGUGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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